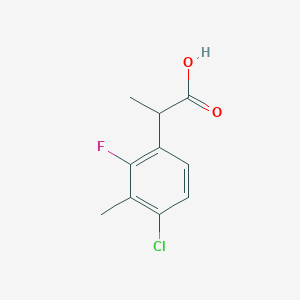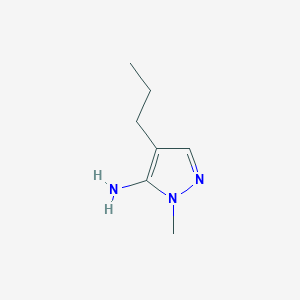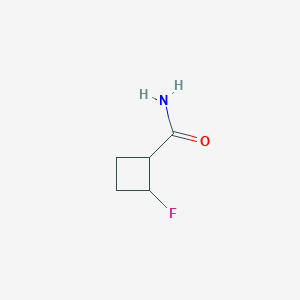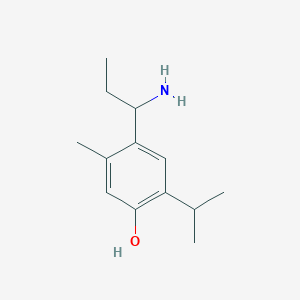![molecular formula C10H17NO2 B13318511 2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol](/img/structure/B13318511.png)
2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol is an organic compound that features a furan ring substituted with a methyl group and an amino alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol can be achieved through the following steps:
Starting Materials: The synthesis begins with 5-methylfuran-2-carbaldehyde and 2-amino-2-methyl-1-propanol.
Reaction: The aldehyde group of 5-methylfuran-2-carbaldehyde reacts with the amino group of 2-amino-2-methyl-1-propanol under reductive amination conditions.
Catalysts and Conditions: Commonly used catalysts include sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The amino alcohol moiety can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Thionyl chloride for halogenation or acetic anhydride for esterification.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halides or esters.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-2-methyl-2-propanol: Similar in structure but lacks the furan ring.
5-Methylfurfurylamine: Contains the furan ring but lacks the amino alcohol moiety.
Uniqueness
2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol is unique due to the presence of both the furan ring and the amino alcohol moiety, which allows it to participate in a diverse range of chemical reactions and interactions.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
2-methyl-1-[(5-methylfuran-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H17NO2/c1-8-4-5-9(13-8)6-11-7-10(2,3)12/h4-5,11-12H,6-7H2,1-3H3 |
InChI-Schlüssel |
QXIPOVIMOXUNPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)CNCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)

![4-Chloro-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13318449.png)


![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13318475.png)

![(9S)-5,14-Dichloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13318477.png)

![[3-(1-Methylcyclopropyl)phenyl]methanamine](/img/structure/B13318482.png)


![4-tert-butyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318510.png)
